molecular formula C9H10Cl2N2 B8182115 (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride

(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride

Cat. No.: B8182115
M. Wt: 217.09 g/mol
InChI Key: OUPXZWDDFCFSIX-FYZOBXCZSA-N
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Description

(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride (CAS: 2703746-26-1) is a chiral organic compound with the molecular formula C₉H₁₀Cl₂N₂ and a molecular weight of 217.09 g/mol. It features a benzonitrile core substituted with a 3-chloro group and an (R)-configured 1-aminoethyl group at the 4-position, forming a hydrochloride salt.

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]-3-chlorobenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPXZWDDFCFSIX-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C#N)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)C#N)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents.

    Nitrile Formation: A nitrile group is introduced onto the benzene ring through a reaction such as the Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide.

    Aminoethyl Group Introduction: The aminoethyl group is introduced via a reductive amination process, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride would involve scaling up the above synthetic routes. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated systems for enantiomeric resolution.

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, the compound readily participates in acid-base equilibria. Reaction with bases such as sodium hydroxide regenerates the free base form, (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile, through deprotonation of the ammonium group. This transformation is essential for modifying solubility and tailoring reactivity in subsequent synthetic steps.

Reaction Conditions Outcome
DeprotonationNaOH (aqueous)Free base formation
NeutralizationWeak acids (e.g., acetic acid)Stabilization of hydrochloride salt

Nucleophilic Substitution

The chlorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce diverse functional groups:

  • Hydroxide substitution : Heating with aqueous NaOH yields 3-hydroxy derivatives.

  • Amine displacement : Reaction with primary or secondary amines generates secondary or tertiary amine products, useful for constructing pharmacophores.

Nucleophile Solvent Temperature Product
Hydroxide (OH⁻)Water80–100°C3-Hydroxybenzonitrile derivative
MethylamineEthanolReflux3-(Methylamino)benzonitrile derivative

Nitrile Group Transformations

The nitrile moiety participates in hydrolysis and condensation reactions:

Hydrolysis

Under acidic or basic conditions, the nitrile group converts to a carboxylic acid or amide:

  • Acidic hydrolysis (H₂SO₄, H₂O): Forms 3-chloro-4-(1-aminoethyl)benzoic acid.

  • Basic hydrolysis (NaOH, H₂O₂): Produces the corresponding amide intermediate.

Condensation

The aminoethyl group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, enabling the synthesis of imine-linked derivatives.

Reaction Type Reagents Application
Schiff base formationBenzaldehyde, EtOHLigand synthesis for metal coordination
Reductive aminationNaBH₄, Ketone substrateSecondary amine derivatives

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, necessitating controlled temperatures during reactions .

  • Light Sensitivity : Degrades under UV exposure, requiring storage in dark, inert conditions .

  • Solubility : Freely soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds structurally related to (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride exhibit significant anticancer properties. For instance, a study on tissue-selective androgen receptor modulators (SARMs) highlights the utility of similar compounds in treating androgen-dependent cancers, such as prostate cancer. The mechanism involves antagonizing the androgen receptor, which is crucial for the growth of certain cancer cells .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of related compounds on neurodegenerative diseases like Alzheimer's. Compounds that inhibit acetylcholinesterase can improve cognitive function by increasing acetylcholine levels in the brain. Research has shown that certain benzonitrile derivatives demonstrate promising inhibitory activity against acetylcholinesterase, suggesting potential applications in Alzheimer's treatment .

Organic Synthesis

Photoredox Catalysis
this compound can serve as a substrate in photoredox-catalyzed reactions, particularly in the reduction of halogenated arenes. Studies have demonstrated that using specific organic photoredox catalysts can lead to high conversion rates of aryl chlorides, including 4-chlorobenzonitrile, into more reactive forms in aqueous media . This process is significant for synthesizing various pharmaceutical intermediates.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) for this compound has led to insights into how modifications affect biological activity. For example, variations in substituents on the phenyl ring have been shown to influence potency and selectivity at various biological targets, including cannabinoid receptors . This information is crucial for the design of more effective therapeutic agents.

Case Studies

Case Study 1: Anticancer Research
In a study examining the effects of SARMs on prostate cancer cells, compounds similar to this compound were tested for their ability to inhibit cell proliferation. The results indicated significant reductions in cell viability and highlighted the potential for these compounds as therapeutic agents in cancer treatment.

Case Study 2: Neuropharmacology
A recent investigation into acetylcholinesterase inhibitors included derivatives of this compound. The findings revealed that certain modifications increased inhibitory potency, suggesting pathways for developing new treatments for Alzheimer's disease.

Data Summary

Application Area Findings References
Medicinal ChemistryEffective against prostate cancer via androgen receptor modulation
Neuroprotective EffectsInhibitory activity against acetylcholinesterase for Alzheimer's treatment
Organic SynthesisHigh conversion rates in photoredox catalysis
Structure-Activity RelationshipsModifications influence biological activity at cannabinoid receptors

Mechanism of Action

The mechanism by which ®-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile and chlorine substituents can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzonitrile Family

The following table compares (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride with structurally related benzonitrile derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound C₉H₁₀Cl₂N₂ 4-(R)-1-aminoethyl, 3-chloro, HCl salt 217.09 2703746-26-1 Research chemical; chiral center
3-(Aminomethyl)benzonitrile C₈H₈N₂ 3-aminomethyl 132.16 10406-24-3 Synthetic intermediate; >97% purity
4-Amino-3-methylbenzonitrile C₈H₈N₂ 4-amino, 3-methyl 132.16 78881-21-7 High-purity reagent (>97% HLC)
4-(Aminomethyl)benzonitrile hydrochloride C₈H₈N₂·HCl 4-aminomethyl, HCl salt 168.62 15996-76-6 Hydrochloride salt form; likely used in synthesis
Key Observations:

Substituent Position and Nature: The main compound uniquely combines a chloro group at position 3 and a chiral aminoethyl group at position 4, distinguishing it from analogs like 4-(aminomethyl)benzonitrile hydrochloride, which lacks both the chloro substituent and stereochemical complexity .

Molecular Weight: The hydrochloride salt and chloro substituent increase its molecular weight compared to non-halogenated analogs (e.g., 132.16 vs. 217.09 g/mol) .

Functional Comparison with Y-27632 (Hydrochloride)

Y-27632 (hydrochloride) (CAS: 129830-38-2), a cyclohexanecarboxamide derivative, is a well-characterized Rho-kinase inhibitor used in studies of cytoskeletal dynamics and smooth muscle contraction . Though structurally distinct from the main compound, it shares the following similarities:

  • Hydrochloride Salt : Both compounds are formulated as hydrochloride salts to enhance solubility .
  • Research Applications: Both are labeled as research chemicals, though Y-27632 has a clearly defined mechanism in Rho-kinase pathways, whereas the biological role of this compound remains unspecified in the available data .
Divergences:
  • Core Structure : Y-27632 contains a pyridinyl-cyclohexanecarboxamide backbone, unlike the benzonitrile scaffold of the main compound .

Critical Notes on Comparative Analysis

Stereochemical Significance: The (R)-configuration of the aminoethyl group in the main compound may confer selectivity in biological interactions, a feature absent in achiral analogs like 3-(aminomethyl)benzonitrile .

Limitations in Data : The evidence lacks direct comparative studies on the reactivity, solubility, or toxicity of these compounds. Further research is needed to elucidate the main compound’s advantages over analogs.

Industrial Relevance: Benzonitrile derivatives are commonly used as intermediates in pharmaceuticals and agrochemicals.

Biological Activity

(R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride, often referred to as a chiral amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10ClN2
  • Molecular Weight : 184.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzyme activities, potentially affecting metabolic pathways and cellular signaling.
  • Receptor Binding : It exhibits affinity for sigma receptors, which are implicated in various neurological processes. Binding studies have demonstrated its potential as a selective ligand for these receptors .

In Vitro Studies

Research indicates that this compound can modulate cellular functions through the following pathways:

  • Cell Viability : In studies assessing cytotoxicity, concentrations below 50 μM did not significantly affect cell viability in human corneal epithelial cells. However, at higher concentrations (100 μM), a notable decrease in cell viability was observed .
  • Signal Transduction : The compound's interaction with sigma receptors may influence calcium signaling pathways, which are crucial for various cellular functions .

Case Studies

  • Sigma Receptor Affinity : A study evaluated the binding affinity of various compounds at sigma receptors using radioligand binding assays. Results indicated that this compound demonstrated significant affinity for the S1R subtype, with an IC50 value indicative of its potential therapeutic applications .
  • Toxicity Assessment : Further investigations into the cytotoxic effects revealed that while most compounds in the study exhibited low toxicity at concentrations below 50 μM, this compound showed increased toxicity at higher doses, highlighting the need for careful dosage considerations in therapeutic applications .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique pharmacological properties:

Compound NameSigma Receptor AffinityCytotoxicity (100 μM)
(R)-4-(1-Aminoethyl)-3-chlorobenzonitrileHighModerate
Compound AModerateLow
Compound BHighHigh

Q & A

Q. What are the established protocols for safe handling and storage of (R)-4-(1-Aminoethyl)-3-chlorobenzonitrile hydrochloride?

  • Methodological Answer : Follow OSHA-compliant safety guidelines:
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Store in a cool, dry place (<25°C) in tightly sealed containers to prevent hydrolysis or degradation .
  • Conduct risk assessments for vapor exposure; work in fume hoods during weighing or handling .

Q. What synthetic routes are used to prepare this compound, and how is the R-configuration ensured?

  • Methodological Answer :
  • Synthesis : Likely involves nucleophilic substitution of 3-chlorobenzonitrile derivatives with (R)-1-aminoethyl groups. Amide coupling or reductive amination may be used, similar to methods for structurally related amines .
  • Chirality Control : Use chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in hydrogenation) to ensure R-configuration. Confirm stereochemistry via chiral HPLC or optical rotation comparisons with standards .

Q. Which spectroscopic techniques effectively characterize purity and structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Verify aromatic protons (δ 7.0–8.0 ppm) and amine protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 217.09 (C9H10Cl2N2) .
  • HPLC : Assess purity (>95% via reverse-phase methods) and detect impurities .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved across studies?

  • Methodological Answer :
  • Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to confirm batch-to-batch consistency .
  • Assay Standardization : Control variables like solvent (DMSO concentration), pH, and temperature in bioassays .
  • Stereochemical Verification : Re-analyze old samples for enantiomeric purity, as unintended racemization may occur .

Q. What advanced methods resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as done for chlorophenyl amides in ).
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via IR-based chiroptical spectroscopy .

Q. What strategies optimize the compound’s stability under experimental conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests at elevated temperatures (40–60°C) and varying pH (2–12) to identify degradation pathways .
  • Formulation : Use lyophilization for long-term storage or buffer systems (e.g., phosphate buffer, pH 7.4) for aqueous solubility .

Q. How to design experiments probing this compound’s interaction with biological targets?

  • Methodological Answer :
  • Biochemical Assays : Screen against kinase panels (e.g., ROCK inhibitors like Y-27632, a structural analog) to identify potential targets .
  • Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes with proteins sharing chlorobenzonitrile motifs .

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